1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 34790-85-7
VCID: VC8108042
InChI: InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15)
SMILES: C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one

CAS No.: 34790-85-7

Cat. No.: VC8108042

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one - 34790-85-7

Specification

CAS No. 34790-85-7
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one
Standard InChI InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15)
Standard InChI Key AAAJHRMBUHXWLD-UHFFFAOYSA-N
SMILES C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl
Canonical SMILES C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a tetrahydropyrimidin-2(1H)-one core substituted with a 4-chlorobenzyl group at the N1 position. Key structural attributes include:

PropertyValue
CAS Registry Number34790-85-7
Molecular FormulaC11H13ClN2O\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight224.69 g/mol
IUPAC Name1-[(4-Chlorophenyl)methyl]-1,3-diazinane-2-one

Spectral and Physicochemical Data

  • Storage Conditions: Room temperature .

  • Purity: Typically ≥98% (commercial suppliers) .

  • Hazard Statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

Synthetic Methodologies

General Synthesis Routes

The compound is synthesized via cyclocondensation reactions. A representative approach involves:

  • Substrate Preparation: 4-Chlorobenzylamine reacts with urea derivatives.

  • Cyclization: Catalyzed by bases such as Cs2_2CO3_3 under reflux conditions .

  • Purification: Column chromatography or recrystallization .

Example Reaction Scheme:

4-Chlorobenzylamine+Urea DerivativeCs2CO3,Δ1-(4-Chlorobenzyl)tetrahydropyrimidin-2(1H)-one\text{4-Chlorobenzylamine} + \text{Urea Derivative} \xrightarrow{\text{Cs}_2\text{CO}_3, \Delta} \text{1-(4-Chlorobenzyl)tetrahydropyrimidin-2(1H)-one}

Optimization Strategies

  • Catalyst Screening: Alkali metal carbonates (e.g., Cs2_2CO3_3) improve yields up to 86% .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

Pharmacological and Biological Applications

Anti-Inflammatory Activity

TAK-442 reduces monocyte chemoattractant protein-1 (MCP-1) production in endothelial cells by targeting protease-activated receptor 1 (PAR1) . This suggests potential cross-reactivity for 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one in inflammatory pathways.

Other Therapeutic Hypotheses

  • Anticancer Activity: Related compounds show modulation of apoptosis pathways.

  • Antimicrobial Properties: Tetrahydropyrimidinones inhibit bacterial growth via undefined mechanisms .

GHS CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection .

  • Ventilation: Use in a fume hood to avoid inhalation .

  • First Aid: Rinse skin/eyes with water; seek medical attention if ingested .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 7.35–7.28 (m, 4H, Ar-H), 4.35 (s, 2H, CH2_2), 3.45–3.20 (m, 4H, ring CH2_2), 2.70–2.50 (m, 2H, ring CH2_2) .

  • IR (KBr): 1665 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C-N stretch) .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on absorption, distribution, or metabolism.

  • Target Identification: Mechanism of action remains uncharacterized.

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies could enhance potency.

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